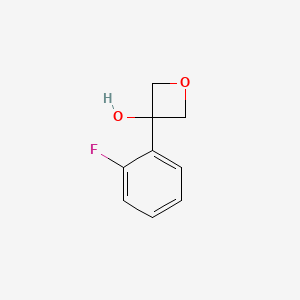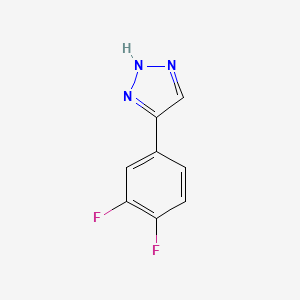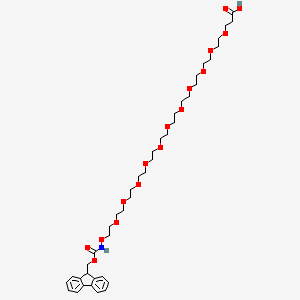![molecular formula C20H22N2O2 B13713011 (6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzyloxy group, a cyclopentyl ring, and a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde. The benzyloxy group is then introduced via an etherification reaction, and the cyclopentyl ring is added through a Friedel-Crafts alkylation. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the benzyl derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(Benzyloxy)-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopentyl ring.
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)ethanol: Has an ethanol group instead of a methanol group.
(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)amine: Contains an amine group instead of a methanol group.
Uniqueness
The presence of both the benzyloxy group and the cyclopentyl ring in (6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(1-cyclopentyl-6-phenylmethoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C20H22N2O2/c23-13-20-21-18-11-10-17(24-14-15-6-2-1-3-7-15)12-19(18)22(20)16-8-4-5-9-16/h1-3,6-7,10-12,16,23H,4-5,8-9,13-14H2 |
Clé InChI |
JAWLNSYDPGLHLS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C3=C(C=CC(=C3)OCC4=CC=CC=C4)N=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)



![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)






![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)

![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)
